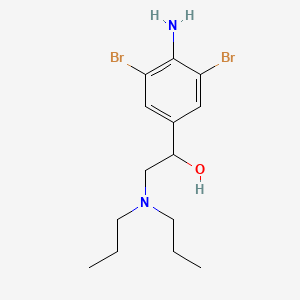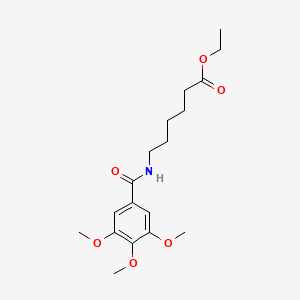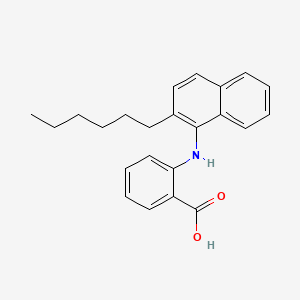
Iridium--zirconium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iridium–zirconium (1/1) is a compound formed by the combination of iridium and zirconium in a 1:1 ratio. Iridium is a transition metal known for its high density, corrosion resistance, and high melting point. Zirconium, also a transition metal, is recognized for its strong resistance to corrosion and its use in nuclear reactors due to its low neutron-capture cross-section . The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of iridium–zirconium (1/1) typically involves the reduction of iridium and zirconium salts. One common method is the co-reduction of iridium(III) chloride and zirconium(IV) chloride using a reducing agent such as hydrogen gas at elevated temperatures. The reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of iridium–zirconium (1/1) often involves high-temperature reduction processes. The metals are first converted to their respective chlorides, which are then reduced using hydrogen gas in a high-temperature furnace. The resulting alloy is then purified through various methods such as electrochemical dissolution and solvent extraction to achieve the desired purity .
化学反应分析
Types of Reactions
Iridium–zirconium (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and zirconium.
Reduction: It can be reduced back to its metallic form using strong reducing agents.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various metal salts for substitution reactions. The reactions are typically carried out at high temperatures to facilitate the reaction kinetics .
Major Products
The major products formed from these reactions include iridium oxide, zirconium oxide, and various substituted metal alloys depending on the specific reaction conditions .
科学研究应用
Iridium–zirconium (1/1) has a wide range of scientific research applications:
作用机制
The mechanism by which iridium–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for various chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of reactants on the surface of the compound, leading to the formation of intermediate species and ultimately the desired products .
相似化合物的比较
Similar Compounds
Iridium–platinum (1/1): Similar in its catalytic properties but more expensive due to the high cost of platinum.
Zirconium–titanium (1/1): Used in similar high-temperature applications but lacks the catalytic properties of iridium–zirconium (1/1).
Uniqueness
Iridium–zirconium (1/1) is unique in its combination of high thermal stability, corrosion resistance, and catalytic properties. This makes it particularly valuable in applications where both high temperature and catalytic activity are required .
属性
CAS 编号 |
37381-97-8 |
|---|---|
分子式 |
IrZr |
分子量 |
283.44 g/mol |
IUPAC 名称 |
iridium;zirconium |
InChI |
InChI=1S/Ir.Zr |
InChI 键 |
JTFPABDTDIMJJU-UHFFFAOYSA-N |
规范 SMILES |
[Zr].[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
![1H-[1]Benzofuro[3,2-b]pyrrole](/img/structure/B14667916.png)


![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

